Tiazofurin

概要

説明

チアゾフリンは、イノシン一リン酸デヒドロゲナーゼの酵素阻害剤として作用する薬剤です。腫瘍細胞に対する抗増殖効果から、がん治療薬としての可能性が調査されています。 しかし、胸膜心膜炎やインフルエンザ様症候群などの副作用により、開発は制限されています .

製法

チアゾフリンの合成は、いくつかの段階からなります。

1-O-アセチル-2,3,5-トリ-O-ベンゾイル-β-D-リボフラノースのトリメチルシリルシアン化物による処理: 2,3,5-トリ-O-ベンゾイル-β-D-リボフラノシルシアン化物を生成します。

硫化水素による処理: (2R,3R,4R,5R)-2-((ベンゾイルオキシ)メチル)-5-カルバモチオイルテトラヒドロフラン-3,4-ジイルジベンゾエートを生成します。

臭化ピルビン酸エチルとの環化: 2-(2,3,5-トリ-O-ベンゾイル-β-D-リボフラノシル)-4-チアゾールカルボン酸エチルエステルを生成します。

ナトリウムメトキシドによる保護基の除去: 2-β-D-リボフラノシル-4-チアゾールカルボン酸エチルエステルを生成します。

無水アンモニアによるアミド-エステル交換: チアゾフリンの合成を完了します.

準備方法

The synthesis of tiazofurin involves several steps:

Treatment of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose with trimethylsilyl cyanide: to produce 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide.

Hydrogen sulfide treatment: leads to the formation of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-carbamothioyltetrahydrofuran-3,4-diyl dibenzoate.

Cyclization with ethyl bromopyruvate: results in 2-(2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl)-4-thiazolecarboxylic Acid Ethyl Ester.

Removal of protecting groups with sodium methoxide: yields 2-beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester.

Amide-ester interchange by treatment with dry ammonia: completes the synthesis of this compound.

化学反応の分析

チアゾフリンは、さまざまな化学反応を起こします。

酸化還元反応: これらの反応は、チアゾール環の官能基を修飾するために重要です。

置換反応: 一般的な試薬には、ハロゲンや求核剤などがあり、分子上の特定の原子または基を置換することができます。

環化反応: これらの反応は、チアゾール環構造を形成するために重要です。

これらの反応から生成される主な生成物には、さまざまな生物活性を持つチアゾール誘導体が含まれます .

科学研究への応用

化学: 潜在的な生物活性を持つ他のチアゾール誘導体を合成するための前駆体として役立ちます。

生物学: チアゾフリンは、in vitroおよび動物モデルにおいて腫瘍細胞に対して抗増殖効果を示しています.

科学的研究の応用

Chemistry: It serves as a precursor for synthesizing other thiazole derivatives with potential biological activities.

Biology: Tiazofurin has shown antiproliferative effects on tumor cells in vitro and in animal models.

作用機序

チアゾフリンは、グアノシン三リン酸生合成の律速酵素であるイノシン一リン酸デヒドロゲナーゼを阻害することで効果を発揮します。この阻害はグアノシン三リン酸レベルの低下につながり、結果としてがん細胞の増殖に影響を与えます。 関係する分子標的および経路には、イノシン一リン酸デヒドロゲナーゼ活性の阻害と、それに続く芽球細胞におけるグアノシン三リン酸濃度の低下が含まれます .

類似化合物の比較

チアゾフリンは、イノシン一リン酸デヒドロゲナーゼの特異的な阻害により、チアゾール誘導体のなかでユニークです。類似化合物は次のとおりです。

スルファチアゾール: 抗菌薬。

リトナビル: 抗レトロウイルス薬。

アバファンギン: 抗真菌薬。

ブレオマイシン: 抗腫瘍薬.

これらの化合物は、チアゾール環構造を共有していますが、特定の生物活性と標的は異なります。

類似化合物との比較

Tiazofurin is unique among thiazole derivatives due to its specific inhibition of inosine monophosphate dehydrogenase. Similar compounds include:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

These compounds share the thiazole ring structure but differ in their specific biological activities and targets.

生物活性

Tiazofurin is a synthetic nucleoside analog that has garnered attention for its potential anti-cancer properties. It primarily acts by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanosine triphosphate (GTP) biosynthesis. This inhibition leads to a decrease in GTP levels, thereby affecting cellular proliferation and inducing apoptosis in various cancer cell lines.

The biological activity of this compound is largely attributed to its selective blockade of IMPDH, an enzyme that plays a significant role in the de novo synthesis of purines, particularly GTP. Elevated IMPDH activity is often observed in cancer cells, making it a sensitive target for chemotherapy. By reducing GTP concentrations, this compound disrupts the proliferation of tumor cells and induces apoptosis.

Key Mechanisms:

- IMPDH Inhibition : Reduces GTP levels, affecting cell proliferation.

- Induction of Apoptosis : Activates caspases (e.g., caspase-3 and caspase-9), leading to programmed cell death.

- Cell Cycle Arrest : Alters cell cycle progression, particularly in cancer cells.

In Vitro Studies

Several studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example, a study on oral cancer cells (SCC-VII and SCC-25) revealed that this compound significantly inhibited cell viability in a dose-dependent manner:

| Dose (µM) | SCC-VII Viability (%) | SCC-25 Viability (%) |

|---|---|---|

| 0.25 | 93 | 91 |

| 0.5 | 85 | 82 |

| 1.0 | 60 | 59 |

| 2.0 | 25 | 22 |

Additionally, apoptosis was significantly increased in treated cells compared to controls, with apoptosis rates reaching approximately 68.71% for SCC-VII and 70.46% for SCC-25 at the highest dose (2 µM) .

In Vivo Studies

In murine models, this compound has shown promising results in reducing tumor growth. It was found to have an antiproliferative effect against various tumors, although early clinical trials indicated severe toxicity at higher doses .

Clinical Trials

Phase I clinical trials have investigated the safety and efficacy of this compound in patients with solid tumors and leukemia. Notably, a study involving patients with end-stage leukemia demonstrated a correlation between decreased IMPDH activity and clinical response, particularly in those with myeloid blast crisis of chronic myeloid leukemia . However, these trials were often halted due to toxicity concerns.

Case Studies

A review of case studies highlights the variability in patient responses to this compound treatment across different cancer types:

- Leukemia Patients : Showed significant biochemical responses correlating with decreased IMPDH activity.

- Solid Tumors : Initial promise was overshadowed by adverse effects leading to trial discontinuation.

特性

IUPAC Name |

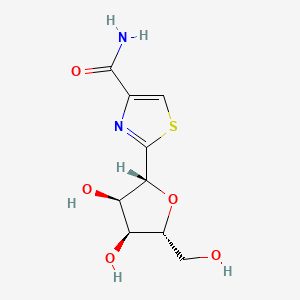

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15)/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRDYQYEVDDKCR-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208827 | |

| Record name | Tiazofurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water | |

| Record name | TIAZOFURIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/286193%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

60084-10-8 | |

| Record name | Tiazofurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60084-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiazofurin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060084108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiazofurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiazofurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIAZOFURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULJ82834RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。